12-Oahsa

説明

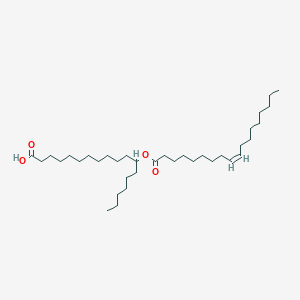

12-オレオイルヒドロキシステアリン酸 (12-OAHSA) は、ヒドロキシ脂肪酸の脂肪酸エステル (FAHFA) ファミリーのメンバーです。これらの化合物は、抗炎症作用で知られる内因性脂質です。 12-オレオイルヒドロキシステアリン酸は、オリーブオイルに特に含まれており、肥満に起因する炎症を軽減し、グルコース恒常性を改善する可能性について研究されています .

準備方法

合成経路と反応条件

12-オレオイルヒドロキシステアリン酸の合成は、通常、オレイン酸とヒドロキシステアリン酸のエステル化を伴います。この反応は、酵素や化学触媒など、さまざまな試薬によって触媒され、制御された温度とpH条件下で行われます。 この反応は通常、エステル化プロセスを促進するために有機溶媒中で行われます .

工業的製造方法

12-オレオイルヒドロキシステアリン酸の工業的製造には、オリーブオイルなどの天然源からのオレイン酸とヒドロキシステアリン酸の抽出が含まれます。抽出された酸は、最適化された条件下でエステル化されて、大量の12-オレオイルヒドロキシステアリン酸が生成されます。 液体クロマトグラフィーや質量分析などの高度な技術を使用して、最終製品の純度と品質を確保しています .

化学反応の分析

反応の種類

12-オレオイルヒドロキシステアリン酸は、次のようなさまざまな化学反応を起こします。

酸化: この反応は、化合物に酸素が添加されることを伴い、酸化された誘導体の生成につながります。

還元: この反応は、酸素の除去または水素の添加を伴い、化合物の還元された形態をもたらします。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムがあります。この反応は、通常、酸性または塩基性条件下で行われます。

還元: 一般的な還元剤には、水素化ホウ素ナトリウムや水素化アルミニウムリチウムがあります。この反応は、通常、無水条件下で行われます。

生成される主な生成物

酸化: 12-オレオイルヒドロキシステアリン酸の酸化された誘導体。

還元: 12-オレオイルヒドロキシステアリン酸の還元された形態。

科学研究への応用

12-オレオイルヒドロキシステアリン酸は、広範な科学研究への応用があります。

化学: FAHFAの性質と反応を研究するためのモデル化合物として使用されています。

生物学: 細胞シグナル伝達と代謝調節における役割について調査されています。

医学: 肥満、糖尿病、炎症関連疾患の治療における潜在的な治療効果について研究されています。

科学的研究の応用

Chemical Properties and Mechanism of Action

12-OAHSA is characterized by its unique structure, which includes a hydroxy group on the stearic acid backbone. This configuration contributes to its anti-inflammatory properties. The compound acts through several mechanisms:

- Regulation of Inflammatory Pathways : Research indicates that this compound can modulate inflammatory responses by inhibiting the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. This inhibition leads to decreased expression of pro-inflammatory cytokines and an increase in anti-inflammatory markers such as interleukin-10 (IL-10) .

- Improvement of Metabolic Health : Studies have shown that administration of this compound in obese mouse models improves glucose homeostasis and reduces insulin resistance independent of body weight changes. This suggests a direct role in metabolic regulation .

Anti-Inflammatory Effects

A pivotal study explored the impact of this compound on obesity-induced inflammation. The findings revealed that treatment with this compound significantly reduced the accumulation of pro-inflammatory immune cells in adipose tissue and downregulated inflammatory gene expression .

| Parameter | Control Group | This compound Treatment Group |

|---|---|---|

| CD11c+ Adipose Tissue Macrophages | High | Significantly Reduced |

| CD4+/CD8+ Adipose Tissue T Lymphocytes | High | Significantly Reduced |

| Pro-inflammatory Cytokines | Elevated | Significantly Decreased |

| IL-10 Expression | Low | Markedly Increased |

Antioxidant Potential

Another area of investigation focuses on the antioxidant properties of this compound. A study synthesized various fatty acid esters, including those derived from eicosapentaenoic acid, and evaluated their capacity to activate Nrf2, a key regulator in oxidative stress response. While not directly studied for this compound, these findings suggest that similar compounds may exhibit protective effects against oxidative stress .

Case Study 1: Nutritional Intervention in Obesity

A comprehensive study on dietary interventions highlighted the role of olive oil, rich in this compound, in mitigating obesity-related health issues. Participants consuming diets high in olive oil demonstrated improved metabolic profiles compared to those on low-fat diets, supporting the hypothesis that this compound contributes to these beneficial effects .

Case Study 2: In Vitro Studies on Macrophage Activation

In vitro experiments demonstrated that this compound inhibits lipopolysaccharide-induced inflammatory responses in macrophages. The suppression of NF-κB signaling led to reduced production of inflammatory mediators, showcasing its potential therapeutic application in managing chronic inflammatory conditions .

作用機序

12-オレオイルヒドロキシステアリン酸は、いくつかの分子標的と経路を通じてその効果を発揮します。

抗炎症作用: 活性化B細胞の核因子κ軽鎖エンハンサー(NF-κB)シグナル伝達経路を阻害し、炎症性サイトカインの発現を抑制します。

グルコース恒常性: インスリン感受性を高め、脂肪組織の炎症を抑制することで、グルコース恒常性を改善します。

細胞シグナル伝達: 代謝と炎症に関与するさまざまな細胞シグナル伝達経路を調節します

類似化合物との比較

12-オレオイルヒドロキシステアリン酸は、その特異的な構造と生物活性により、FAHFAの中でユニークです。類似の化合物には次のようなものがあります。

9-オレオイルヒドロキシステアリン酸: 同様の抗炎症作用を持つ別のFAHFAです。

10-オレオイルヒドロキシステアリン酸: 代謝調節における役割で知られています。

11-オレオイルヒドロキシステアリン酸: 代謝性疾患における潜在的な治療効果について研究されています

12-オレオイルヒドロキシステアリン酸は、オリーブオイル中の高濃度と、肥満に起因する炎症とグルコース恒常性への有意な影響により際立っています .

生物活性

12-Oleoyl-hydroxy-stearic acid (12-OAHSA) is a member of the fatty acid esters of hydroxy fatty acids (FAHFAs), which have garnered attention for their potential biological activities, particularly in metabolic regulation and anti-inflammatory responses. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action, effects on metabolic health, and implications for therapeutic applications.

This compound is synthesized from oleic acid and 12-hydroxy stearic acid. It is predominantly found in various dietary oils, particularly olive oil, which contains significant levels of OAHSA isomers. Recent studies have shown that olive oil is a rich source of this compound, contributing to its health benefits associated with the Mediterranean diet .

1. Anti-Inflammatory Effects:

this compound exhibits potent anti-inflammatory properties. Research indicates that it mitigates obesity-induced inflammation by reducing the accumulation of pro-inflammatory immune cells in adipose tissue. In vivo studies demonstrated that treatment with this compound led to a significant decrease in CD11c+ macrophages and CD4+/CD8+ T lymphocytes in obese mice . Furthermore, it downregulated pro-inflammatory cytokine gene expression while promoting anti-inflammatory markers such as IL-10 .

2. Insulin Sensitivity and Glucose Homeostasis:

In animal models, this compound has been shown to improve glucose tolerance and insulin sensitivity without affecting body weight or fat mass . The compound enhances glucose-stimulated insulin secretion (GSIS) by activating G protein-coupled receptor 40 (GPR40), which plays a critical role in insulin secretion dynamics . This effect is particularly beneficial in the context of high-fat diets, where insulin resistance is prevalent.

3. Antioxidant Activity:

The antioxidant potential of this compound has been explored through its ability to activate the Nrf2 signaling pathway, which is crucial for cellular defense against oxidative stress. Studies indicate that this compound treatment results in increased nuclear accumulation of Nrf2 and enhanced expression of cytoprotective antioxidant enzymes . This suggests that this compound may help protect against oxidative damage associated with metabolic disorders.

Table 1: Summary of Biological Activities of this compound

Case Study: Obesity-Induced Inflammation

A study investigated the effects of this compound on obesity-induced inflammation in mice. Mice treated with this compound showed reduced levels of inflammatory markers and improved metabolic profiles compared to control groups. These findings suggest that dietary inclusion of this compound may serve as a nutritional intervention to combat obesity-related metabolic dysregulation .

Future Directions

The biological activities of this compound present promising avenues for further research, particularly in the development of therapeutic agents targeting metabolic diseases. Future studies should focus on:

- Human Clinical Trials: To validate the effects observed in animal models.

- Mechanistic Studies: To elucidate the detailed pathways through which this compound exerts its beneficial effects.

- Dietary Recommendations: Investigating optimal dosages and food sources rich in this compound for effective health benefits.

特性

IUPAC Name |

12-[(Z)-octadec-9-enoyl]oxyoctadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H68O4/c1-3-5-7-9-10-11-12-13-14-15-16-17-22-25-29-33-36(39)40-34(30-26-8-6-4-2)31-27-23-20-18-19-21-24-28-32-35(37)38/h13-14,34H,3-12,15-33H2,1-2H3,(H,37,38)/b14-13- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCHJVQODRYVDAA-YPKPFQOOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OC(CCCCCC)CCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OC(CCCCCC)CCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H68O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601247627 | |

| Record name | 11-Carboxy-1-hexylundecyl (9Z)-9-octadecenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601247627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

564.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | FAHFA(18:1(9Z)/12-O-18:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0112105 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

101901-73-9 | |

| Record name | 11-Carboxy-1-hexylundecyl (9Z)-9-octadecenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101901-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 11-Carboxy-1-hexylundecyl (9Z)-9-octadecenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601247627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FAHFA(18:1(9Z)/12-O-18:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0112105 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。